Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-carbamoyloxazole under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amines .
Scientific Research Applications
Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for various analytical techniques . In biology, it is used to study enzyme interactions and protein binding. In medicine, it is investigated for its potential therapeutic properties and as a precursor in drug synthesis .
Mechanism of Action
The mechanism of action of tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate can be compared with other similar compounds, such as:
- Tert-butyl (4-carbamoyloxazol-2-yl)carbamate
- Tert-butyl (4-carbamoyloxazol-2-yl)ethylcarbamate
These compounds share similar structures but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct reactivity and applications .
Biological Activity
Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data tables.
Chemical Structure : The compound has the IUPAC name tert-butyl N-[(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate and a molecular weight of 241.24 g/mol. Its structure includes a tert-butyl group, an oxazole ring, and a carbamate functional group.
Synthesis : The synthesis typically involves the reaction of tert-butyl carbamate with 4-carbamoyloxazole under controlled conditions. The reaction pathway can include oxidation, reduction, and substitution reactions, leading to various derivatives that may exhibit different biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes such as β-secretase and acetylcholinesterase. This dual inhibition can prevent the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
- Cellular Effects : In vitro studies have shown that the compound can protect astrocyte cells from toxicity induced by amyloid-beta peptides. It appears to reduce levels of pro-inflammatory cytokines such as TNF-α and free radicals, suggesting a mechanism that mitigates oxidative stress and inflammation in neuronal environments .
3.1 In Vitro Studies
Research has demonstrated that this compound exhibits protective effects on astrocytes:
- Cell Viability : In cell culture experiments, the compound improved cell viability in the presence of amyloid-beta peptides. For instance, when astrocytes were treated with both amyloid-beta and the compound, cell viability increased significantly compared to treatment with amyloid-beta alone .
3.2 In Vivo Studies
In vivo models have also been employed to evaluate the effectiveness of this compound:
- Scopolamine-Induced Models : Studies involving scopolamine-induced oxidative stress in rats indicated that treatment with this compound resulted in reduced malondialdehyde (MDA) levels, a marker of oxidative stress. However, the effects were not as pronounced as those observed with established treatments like galantamine .
4. Comparative Analysis
The biological activity of this compound can be compared with similar compounds to understand its unique properties:
Compound Name | Enzyme Inhibition | Cytotoxicity | Protective Effects |
---|---|---|---|
This compound | Yes | Low | Moderate |
Tert-butyl (4-carbamoyloxazol-2-yl)carbamate | Yes | Moderate | Low |
Tert-butyl (4-hydroxy-3-(3-(2... | No | High | Low |
This table highlights that while all compounds may share some properties, this compound stands out for its low cytotoxicity and moderate protective effects against neurotoxicity.
5. Case Studies
Several case studies have illustrated the potential applications of this compound in therapeutic contexts:
- Neuroprotection Against Alzheimer's Disease : A study demonstrated that this compound could significantly reduce neuroinflammation markers in animal models, suggesting its potential as a therapeutic agent for Alzheimer's disease prevention.
- Antioxidant Properties : Research indicated that it effectively reduced oxidative stress markers in neuronal cells exposed to toxic agents, supporting its role as an antioxidant.
Properties
IUPAC Name |
tert-butyl N-[(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(15)12-4-7-13-6(5-16-7)8(11)14/h5H,4H2,1-3H3,(H2,11,14)(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOUANMZAMCHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700556 |
Source
|
Record name | tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182120-97-4 |
Source
|
Record name | tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.